Lipophilicity Modulation: The 4-Chlorophenyl Thioether vs. the Unsubstituted Phenyl Thioether
The presence of the para-chloro substituent in the title compound markedly increases lipophilicity relative to the des-chloro phenylthio analog. PubChem-computed XLogP3-AA for tert-butyl (3R)-3-[(4-chlorophenyl)sulfanyl]pyrrolidine-1-carboxylate is 4.1 [1], whereas the corresponding value for the des-chloro parent, tert-butyl 3-(phenylthio)pyrrolidine-1-carboxylate, can be estimated by substructure analysis to be approximately 3.3–3.5 (estimated from the no-hydrogen analogue; exact computed value not publicly collated) . The ΔLogP of ~0.6–0.8 log units is quantitatively significant for modulating passive membrane permeability and solubility in medicinal chemistry campaigns.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.1 (computed, PubChem CID 66569991) |
| Comparator Or Baseline | tert-Butyl 3-(phenylthio)pyrrolidine-1-carboxylate; XLogP3 estimated ~3.3–3.5 (des-chloro analog; exact PubChem value not available) |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.8 (more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A ΔLogP of 0.6–0.8 can shift membrane permeability by several-fold, directly impacting the prioritization of this analog for projects targeting intracellular targets or requiring specific ADME profiles.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 66569991, (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/66569991 (accessed 2026-05-06). View Source
